
1-ethyl-N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H21FN6O and its molecular weight is 380.427. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antituberculosis Activity
A study on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, revealed promising compounds against Mycobacterium tuberculosis. Among these, one compound exhibited significant activity in the Mycobacterium smegmatis GyrB ATPase assay, the Mycobacterium tuberculosis DNA gyrase supercoiling assay, and demonstrated antituberculosis activity without cytotoxicity at 50 μM Jeankumar et al., 2013.
Heterocyclic Chemistry
Research into 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid showcased its role as a versatile intermediate for synthesizing a range of hydrazone, pyrazole, and dihydropyridazine derivatives. This work underscores the compound's utility in creating derivatives with potential biological activities Ziegler et al., 1988.
Polyfunctionally Substituted Derivatives
Another study focused on ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates to explore their reactivity towards various active methylene reagents. This led to the synthesis of pyran, pyridine, and pyridazine derivatives, demonstrating the compound's flexibility in heterocyclic synthesis Mohareb et al., 2004.
Antiviral Drug Discovery
A review highlighted several compounds, including T-705 and its analogues, for their roles in antiviral drug discovery. This demonstrates the broad spectrum of applications such compounds can have in the development of new treatments for viral infections De Clercq, 2009.
Molecular Docking and Biological Screening
Novel pyridine and fused pyridine derivatives were prepared and evaluated through molecular docking screenings towards GlcN-6-P synthase. These studies are crucial for understanding the binding energies of ligands on target proteins and for assessing antimicrobial and antioxidant activities Flefel et al., 2018.
properties
IUPAC Name |
1-ethyl-N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-2-27-12-10-18(25-27)20(28)22-14-9-11-26(13-14)19-8-7-17(23-24-19)15-5-3-4-6-16(15)21/h3-8,10,12,14H,2,9,11,13H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHHEZHIWUJNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2CCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2657289.png)


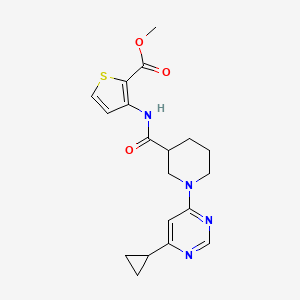
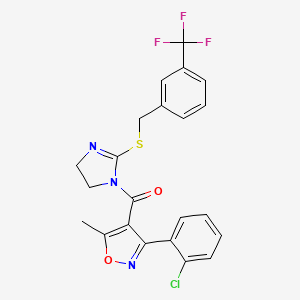
![2,4-Diphenyl-5H,6H-14-benzo[h]chromen-1-ylium bromide](/img/structure/B2657298.png)
![6-(2-methoxyethyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2657299.png)

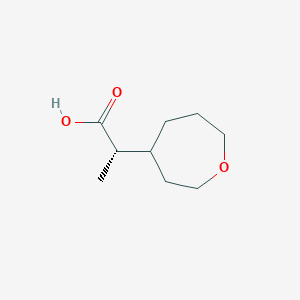
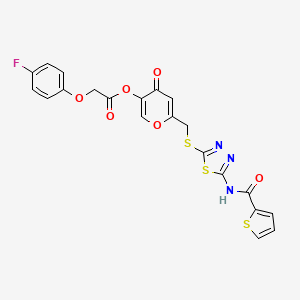
![4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2657306.png)
![2-(7-Methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2657308.png)
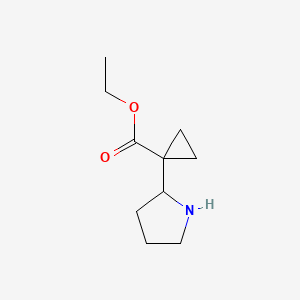
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2657312.png)